N-benzyl-4-(thiophen-2-yl)benzamide
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Overview
Description
N-benzyl-4-(thiophen-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a benzyl group and a thiophene ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(thiophen-2-yl)benzamide typically involves the condensation of 4-(thiophen-2-yl)benzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-4-(thiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-benzyl-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The thiophene ring and benzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Similar structure but lacks the thiophene ring, which may result in different biological activities and properties.
N-(thiophen-2-yl)benzamide: Contains the thiophene ring but lacks the benzyl group, leading to variations in its chemical reactivity and applications.
Uniqueness
N-benzyl-4-(thiophen-2-yl)benzamide is unique due to the presence of both the benzyl group and the thiophene ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H15NOS |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-benzyl-4-thiophen-2-ylbenzamide |
InChI |
InChI=1S/C18H15NOS/c20-18(19-13-14-5-2-1-3-6-14)16-10-8-15(9-11-16)17-7-4-12-21-17/h1-12H,13H2,(H,19,20) |
InChI Key |
HIDMTWRKBLQTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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